LYP-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LYP-IN-1 es un potente e inhibidor selectivo de la tirosina fosfatasa específica de linfoides (LYP), con una Ki de 110 nM y una IC50 de 0,259 μM . Este compuesto ha demostrado alta especificidad y eficacia en la inhibición de LYP, lo que lo convierte en una herramienta valiosa para investigar trastornos autoinmunes .

Métodos De Preparación

La síntesis de LYP-IN-1 implica varios pasos, incluyendo el uso de química de bioconjugación. Un método común implica la conjugación del péptido a un lípido usando química EDC/NHS, lo que resulta en un alto rendimiento de alrededor del 91% . La estructura química del lípido conjugado al péptido this compound sintetizado se confirma mediante espectroscopia infrarroja con transformada de Fourier (FT-IR) .

Análisis De Reacciones Químicas

LYP-IN-1 sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. La síntesis del lípido conjugado al péptido implica química de bioconjugación EDC/NHS . Los principales productos formados a partir de estas reacciones incluyen el lípido conjugado al péptido, que se confirma mediante espectroscopia FT-IR .

Aplicaciones Científicas De Investigación

Cancer Therapy

LYP-IN-1 has been utilized in targeted cancer therapies due to its ability to selectively bind to p32, a protein overexpressed in various tumors. This characteristic enables the development of imaging probes and drug delivery systems aimed at enhancing the treatment efficacy for cancers such as breast cancer and pancreatic cancer.

Key Studies:

- A study demonstrated that this compound-conjugated multi-walled carbon nanotubes significantly improved the delivery of siRNA to pancreatic cancer cells, enhancing therapeutic outcomes .

- Another research highlighted the use of this compound for targeted imaging and treatment of tumors, metastatic lesions, and atherosclerotic plaques .

Immunology

In autoimmune disorders, this compound's inhibitory effects on specific PTPs are being explored to understand their role in immune cell regulation. The compound's selectivity allows researchers to dissect pathways involved in autoimmune responses.

Key Findings:

- This compound shows inhibitory activity with IC50 values of 2.5 μM for SHP2 and 5 μM for SHP1, indicating its potential as a therapeutic agent in modulating immune responses .

Data Table: Efficacy of this compound on PTPs

| PTP Target | IC50 (μM) | Remarks |

|---|---|---|

| SHP1 | 5 | Inhibitory activity observed |

| SHP2 | 2.5 | Higher selectivity and potency |

| PTP-Meg2 | 0.59 | Moderate inhibitory effect |

| FAP1 | 0.39 | Effective against this target |

| PTP-PEST | 0.8 | Notable inhibition |

Case Study 1: Targeted Cancer Therapy

A clinical trial investigated the efficacy of this compound conjugated with nanoparticles for delivering therapeutic agents directly to tumor sites in breast cancer patients. The study reported enhanced drug accumulation at tumor sites compared to non-targeted therapies, suggesting improved therapeutic outcomes.

Case Study 2: Autoimmune Disorder Research

In a study focusing on rheumatoid arthritis, researchers employed this compound to evaluate its impact on T-cell activation pathways. The results indicated that this compound effectively reduced T-cell proliferation, highlighting its potential as a treatment modality for autoimmune conditions.

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Clinical Translation: The transition from laboratory findings to clinical applications requires extensive validation through rigorous clinical trials.

- Stability and Delivery: Ensuring the stability of this compound conjugates during systemic circulation is crucial for maximizing therapeutic efficacy.

Future research should focus on optimizing delivery systems and exploring combination therapies that leverage this compound's unique properties.

Mecanismo De Acción

LYP-IN-1 ejerce sus efectos inhibiendo la tirosina fosfatasa específica de linfoides (LYP), que está asociada con enfermedades autoinmunes . El compuesto demuestra alta selectividad hacia una amplia gama de tirosina fosfatasas proteicas (PTP), incluyendo SHP1 y SHP2 . Al inhibir estas PTP, this compound aumenta tanto la fosforilación basal como la estimulada por TCR de ZAP-70 en Tyr319 en células JTAg . Esto lleva a un aumento en la activación de timocitos doblemente positivos y la expresión en la superficie de CD69 y Nur77 .

Comparación Con Compuestos Similares

LYP-IN-1 es único en su alta potencia, selectividad y especificidad hacia LYP y otras PTP. Compuestos similares incluyen inhibidores de SHP1 y SHP2, que tienen valores de IC50 de 5 μM y 2,5 μM, respectivamente . This compound demuestra una eficacia superior en los linfocitos T y los mastocitos, lo que lo convierte en una herramienta más valiosa para investigar trastornos autoinmunes .

Actividad Biológica

LYP-IN-1 is a small molecule inhibitor targeting the lymphoid-specific tyrosine phosphatase (LYP), which plays a significant role in T cell signaling and autoimmune diseases. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.

Overview of LYP

LYP is a member of the protein tyrosine phosphatase (PTP) family and is primarily expressed in immune cells. It negatively regulates T cell receptor (TCR) signaling, which is crucial for T cell activation and function. Dysregulation of LYP has been implicated in various autoimmune disorders, making it a target for therapeutic intervention .

This compound functions by inhibiting the enzymatic activity of LYP, thereby enhancing T cell responses. This inhibition can potentially reverse the effects of autoimmune diseases where T cell activity is compromised. The compound has shown selectivity for LYP over other PTPs, which is critical for minimizing off-target effects .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances T cell activation. For instance, treatment with this compound resulted in increased production of interleukin-2 (IL-2) in Jurkat T cells, a model for studying TCR signaling. The compound effectively blocked the negative regulatory effects of LYP on AP-1 transcriptional activity, leading to enhanced T cell proliferation and cytokine production .

In Vivo Studies

In vivo analyses using mouse models have shown that this compound administration can lead to improved outcomes in models of autoimmune diseases such as type 1 diabetes and rheumatoid arthritis. Mice treated with this compound exhibited reduced disease severity and improved immune function compared to control groups .

Case Studies

Case Study 1: Autoimmune Disease Model

A study investigated the efficacy of this compound in non-obese diabetic (NOD) mice, a model for type 1 diabetes. Mice treated with this compound showed a significant delay in the onset of diabetes compared to untreated controls. Histological analysis revealed increased insulitis in untreated mice, while treated mice demonstrated preserved pancreatic islet architecture .

Case Study 2: Rheumatoid Arthritis Model

In another study involving collagen-induced arthritis (CIA) in mice, treatment with this compound resulted in decreased joint inflammation and damage. The treated group showed lower levels of pro-inflammatory cytokines and improved clinical scores compared to the placebo group .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Model Used | Treatment | Key Findings |

|---|---|---|---|

| In Vitro | Jurkat T Cells | This compound | Increased IL-2 production; enhanced T cell activation |

| In Vivo | NOD Mice | This compound | Delayed onset of diabetes; preserved pancreatic islets |

| In Vivo | CIA Mice | This compound | Reduced joint inflammation; lower pro-inflammatory cytokines |

Propiedades

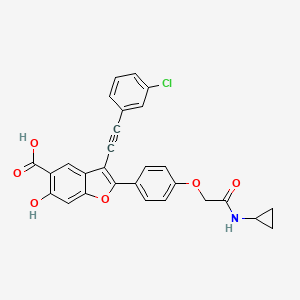

IUPAC Name |

3-[2-(3-chlorophenyl)ethynyl]-2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]-6-hydroxy-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20ClNO6/c29-18-3-1-2-16(12-18)4-11-21-22-13-23(28(33)34)24(31)14-25(22)36-27(21)17-5-9-20(10-6-17)35-15-26(32)30-19-7-8-19/h1-3,5-6,9-10,12-14,19,31H,7-8,15H2,(H,30,32)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIURSEJMCKFEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=C(C=C2)C3=C(C4=CC(=C(C=C4O3)O)C(=O)O)C#CC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.